(D-Ser4,D-Trp6)-LHRH

Peptide Stability Enzymatic Degradation Renal Metabolism

For peptide clearance studies requiring complete brush-border peptidase resistance, (D-Ser4,D-Trp6)-LHRH delivers an unrivaled simplified in vivo metabolite profile. Its 0.55 nM IC50 at the human GnRH receptor creates a 4.2-fold affinity window versus triptorelin—enabling precise SAR quantification impossible with single-substitution analogs. Positioned at the agonist-antagonist functional interface, it uniquely enables signaling bias dissection under controlled receptor reserve. The definitive intermediate-affinity comparator for GnRH receptor pharmacology.

Molecular Formula C64H82N18O13
Molecular Weight 1311.4 g/mol
Cat. No. B561424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Ser4,D-Trp6)-LHRH
Molecular FormulaC64H82N18O13
Molecular Weight1311.4 g/mol
Structural Identifiers
InChIInChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51+,52-/m0/s1
InChIKeyVXKHXGOKWPXYNA-HEJGFRTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.23 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (D-Ser4,D-Trp6)-LHRH as a Research-Grade GnRH Analog with Defined Receptor Pharmacology


(D-Ser4,D-Trp6)-LHRH (CAS 102992-39-2) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH, also known as LHRH) that incorporates D-serine at position 4 and D-tryptophan at position 6. These D-amino acid substitutions confer enhanced resistance to enzymatic degradation compared to the native hormone and alter the peptide's pharmacological profile [1]. The compound is primarily utilized as a research tool to study GnRH receptor binding, signal transduction, and structure-activity relationships, and is commercially available from multiple suppliers with purity typically ≥95% [2].

Why (D-Ser4,D-Trp6)-LHRH Cannot Be Substituted with Single-Substitution Analogs or Native LHRH


LHRH analogs with D-amino acid substitutions at positions 4 and 6 exhibit distinct enzymatic degradation pathways and receptor pharmacology that preclude simple interchangeability. Native LHRH is rapidly cleaved at multiple sites in vivo, while single-substitution analogs like [D-Trp6]LHRH retain susceptibility to certain peptidases [1]. The dual modification in (D-Ser4,D-Trp6)-LHRH creates a unique degradation pattern, altering its in vivo half-life and biological activity profile relative to both the native hormone and single-substitution derivatives [2]. Furthermore, receptor binding affinity varies significantly among GnRH analogs; substituting one analog for another without accounting for these differences can confound experimental results in binding, functional, or in vivo studies [3].

Quantitative Differentiation of (D-Ser4,D-Trp6)-LHRH: Comparative Degradation, Binding, and In Vivo Efficacy Data


Renal Proximal Tubule Degradation: (D-Ser4,D-Trp6)-LHRH vs. [D-Trp6]LHRH and [D-Ser4]LHRH

In a comparative study of LHRH analog degradation by renal proximal tubule brush-border membranes (BBM) and in vivo microinfusion, [D-Ser4,D-Trp6]LHRH demonstrated complete resistance to BBM cleavage, whereas [D-Trp6]LHRH was cleaved to metabolites 2 and 3, and [D-Ser4]LHRH yielded a major metabolite plus metabolites 2 and 3. In vivo, [D-Ser4,D-Trp6]LHRH was degraded solely to metabolite 2, indicating a uniquely altered cleavage pattern [1].

Peptide Stability Enzymatic Degradation Renal Metabolism

Human GnRH Receptor Binding Affinity: IC50 of (D-Ser4,D-Trp6)-LHRH in Comparison to Triptorelin and Other Analogs

Binding affinity to the human GnRH receptor varies significantly among analogs. (D-Ser4,D-Trp6)-LHRH exhibits an IC50 of 0.55 nM in a competitive radioligand binding assay using human GnRH-R expressed in Chem-1 cells [1]. In contrast, triptorelin ([D-Trp6]LHRH) demonstrates higher affinity with an IC50 of 0.13 nM [2]. Other GnRH analogs can exhibit substantially lower affinity, with some displaying IC50 >100 nM [3]. This 4.2-fold difference in affinity between the dual-substitution analog and the single-substitution triptorelin is a key differentiator for experimental design.

Receptor Binding GnRHR IC50

Antiovulatory Activity: Comparison of a Six D-Amino Acid Antagonist Containing D-Ser4 and D-Trp6 with a Model Antagonist

A study evaluating LHRH antagonists found that the analog [N-Ac-Thr1,D-Phe2,D-Trp3,D-Ser4,D-Tyr5,D-Trp6,D-Arg8]-LHRH, which incorporates the same D-Ser4 and D-Trp6 modifications as the target compound, achieved 70% antiovulatory activity at a dose of 25 μg/rat. This was superior to the model antagonist [N-Ac-Thr1,D-Phe2,D-Trp3,6]-LHRH, which required a higher dose of 50 μg/rat to achieve only 50% activity [1]. This 2.8-fold improvement in potency per μg (70% at 25 μg vs. 50% at 50 μg) underscores the functional impact of additional D-amino acid substitutions.

Antiovulatory Activity In Vivo Efficacy LHRH Antagonist

Comparative Degradation Pattern: (D-Ser4,D-Trp6)-LHRH vs. Native LHRH in Renal Proximal Tubule

Native LHRH is rapidly degraded in renal proximal tubules to multiple metabolites (2, 3, and 4) via endopeptidase-24.11 and angiotensin I-converting enzyme [1]. In contrast, (D-Ser4,D-Trp6)-LHRH exhibits a markedly simplified degradation profile, yielding only metabolite 2 in vivo, with no cleavage by brush-border membranes [2]. This alteration in metabolic fate is directly attributable to the D-amino acid substitutions.

Peptide Stability Metabolic Clearance Enzymatic Resistance

High-Value Research Applications for (D-Ser4,D-Trp6)-LHRH Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of GnRH Receptor Binding

With a defined IC50 of 0.55 nM at the human GnRH receptor, (D-Ser4,D-Trp6)-LHRH serves as an intermediate-affinity comparator in SAR panels. Its 4.2-fold lower affinity relative to triptorelin (IC50 0.13 nM) enables precise quantification of how the D-Ser4 substitution modulates receptor engagement [1]. This is essential for mapping the contribution of position 4 stereochemistry to binding energetics and for validating computational docking models.

Peptide Stability and Metabolic Clearance Investigations

The unique degradation resistance of (D-Ser4,D-Trp6)-LHRH—complete protection from brush-border membrane peptidases and a simplified in vivo metabolite profile—makes it an ideal probe for studying the mechanisms of peptide clearance in renal and other tissues [2]. Comparative studies with native LHRH and single-substitution analogs can delineate the specific enzymatic pathways affected by D-amino acid incorporation.

GnRH Antagonist Development and In Vivo Efficacy Screening

The class-level evidence demonstrating enhanced antiovulatory potency in analogs containing the D-Ser4/D-Trp6 motif (70% inhibition at 25 μg/rat vs. 50% at 50 μg/rat for a model antagonist) positions (D-Ser4,D-Trp6)-LHRH as a valuable scaffold for designing next-generation GnRH antagonists [3]. Researchers can use this compound as a starting point for further modifications aimed at improving oral bioavailability or prolonging duration of action.

Comparative Pharmacology of GnRH Agonists and Antagonists

The dual D-amino acid substitution pattern of (D-Ser4,D-Trp6)-LHRH places it at a functional intersection between agonism and antagonism, depending on assay context and receptor density. This property makes it a critical tool for dissecting the molecular determinants that govern agonist vs. antagonist signaling bias at the GnRH receptor, particularly in heterologous expression systems where receptor reserve can be precisely controlled.

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